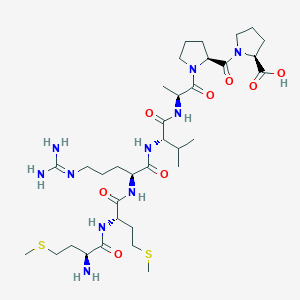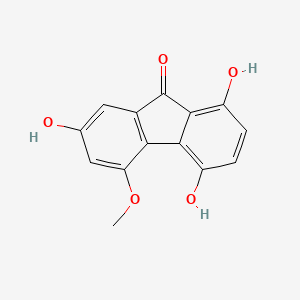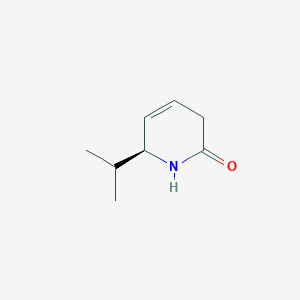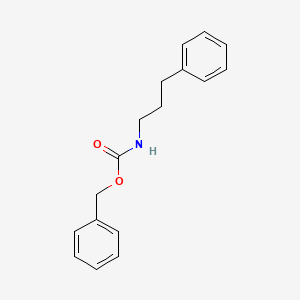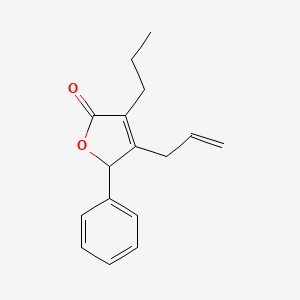![molecular formula C16H13N5O3 B14239815 nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine CAS No. 524047-79-8](/img/structure/B14239815.png)
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles The structure of this compound includes a pyrimidoindole core, which is known for its significant biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine typically involves multi-component reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds formed in one pot promoted by iodine and iodide additives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize the use of stoichiometric amounts of strong acids or bases, which are not environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and antimalarial agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-phenyl-9H-pyrimido[4,5-b]indol-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as pyruvate dehydrogenase kinases (PDHKs) and epidermal growth factor receptor (EGFr) tyrosine kinases. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-4-phenyl-2,3-dihydro-9H-pyrimido[4,5-b]indole
- 2-chloro-4-phenyl-9H-pyrimido[4,5-b]indole
- 2-nitramino-4-phenyl-9H-pyrimido[4,5-b]indole
Uniqueness
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine is unique due to its specific structural features and the presence of the nitric acid group, which imparts distinct chemical and biological properties. Its ability to form multiple C–N bonds in a single reaction pot and its transition-metal-free synthesis route make it particularly noteworthy .
Propiedades
Número CAS |
524047-79-8 |
|---|---|
Fórmula molecular |
C16H13N5O3 |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4.HNO3/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16;2-1(3)4/h1-9H,(H3,17,18,19,20);(H,2,3,4) |
Clave InChI |
LYWPDTRXDKYTPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


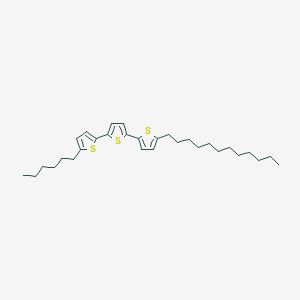
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
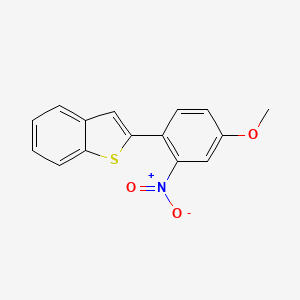
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
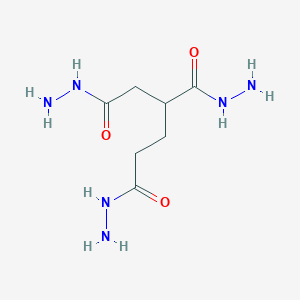
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
